molecular formula C7H13NO3 B12096679 Methyl 2-methylmorpholine-2-carboxylate

Methyl 2-methylmorpholine-2-carboxylate

Cat. No.: B12096679
M. Wt: 159.18 g/mol
InChI Key: LXYJUDRMTALDJH-UHFFFAOYSA-N
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Description

Methyl 2-methylmorpholine-2-carboxylate is a chemical compound with the molecular formula C7H13NO3. It is a derivative of morpholine, a heterocyclic amine that is widely used in organic synthesis and industrial applications. This compound is known for its unique structural features and reactivity, making it a valuable intermediate in various chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-methylmorpholine-2-carboxylate can be synthesized through several methods. One common approach involves the reaction of 2-methylmorpholine with methyl chloroformate under basic conditions. The reaction typically proceeds as follows:

    Starting Materials: 2-methylmorpholine and methyl chloroformate.

    Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

    Procedure: The 2-methylmorpholine is dissolved in an appropriate solvent, and methyl chloroformate is added dropwise while maintaining the reaction temperature at around 0-5°C. The mixture is then stirred for several hours at room temperature.

    Isolation: The product is isolated by extraction with an organic solvent, followed by purification through distillation or recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methylmorpholine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl 2-methylmorpholine-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is employed in the study of enzyme mechanisms and as a building block for biologically active molecules.

    Medicine: It serves as a precursor for the development of drugs and therapeutic agents.

    Industry: The compound is utilized in the production of polymers, coatings, and other industrial materials.

Mechanism of Action

The mechanism of action of methyl 2-methylmorpholine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various chemical reactions, facilitating the formation of new chemical bonds. Its reactivity is influenced by the presence of the morpholine ring and the ester functional group, which can participate in hydrogen bonding and other intermolecular interactions.

Comparison with Similar Compounds

Methyl 2-methylmorpholine-2-carboxylate can be compared with other similar compounds, such as:

    This compound hydrochloride: This compound has similar structural features but includes a hydrochloride salt, which can affect its solubility and reactivity.

    N-t-BOC-2-Methyl-2-methylmorpholine-2-carboxylate: This derivative includes a tert-butoxycarbonyl (BOC) protecting group, which can be used to protect the amine functionality during synthesis.

The uniqueness of this compound lies in its specific reactivity and versatility as an intermediate in various chemical processes.

Properties

IUPAC Name

methyl 2-methylmorpholine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3/c1-7(6(9)10-2)5-8-3-4-11-7/h8H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXYJUDRMTALDJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNCCO1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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